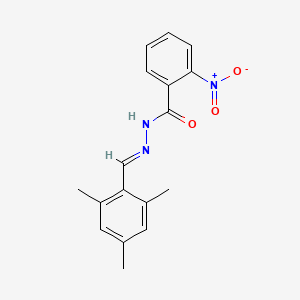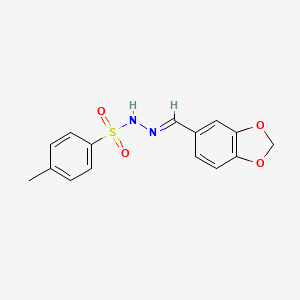![molecular formula C15H13N3O3 B5524935 1-[1]benzofuro[3,2-d]pyrimidin-4-ylproline](/img/structure/B5524935.png)
1-[1]benzofuro[3,2-d]pyrimidin-4-ylproline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis approaches for benzofuro[3,2-d]pyrimidine derivatives involve a variety of methods, including classical antifolate synthesis, electrochemical oxidation, and reactions involving iminophosphoranes. For instance, Gangjee et al. (2005) described a concise three-step sequence for synthesizing compounds with antitumor activities from pyrrolo[2,3-d]pyrimidine derivatives, showing the versatility of this scaffold in drug design (Gangjee et al., 2005). Additionally, electrochemical methods have been utilized for synthesizing benzofuro[3,2-d]pyrimidine derivatives, indicating a novel pathway for constructing these molecules with good yield and purity (Nematollahi & Goodarzi, 2002).
Molecular Structure Analysis
The molecular structure of benzofuro[3,2-d]pyrimidine derivatives often features a planar benzofuro[3,2-d]pyrimidinone unit, as demonstrated in the crystal structure analysis by Qu et al. (2007), which helps in understanding the interactions governing the biological activity of these compounds (Qu, Pan, & Hu, 2007).
Chemical Reactions and Properties
Benzofuro[3,2-d]pyrimidine derivatives undergo various chemical reactions, including rearrangements and cyclization, as explored by Okuda, Tsuchie, and Hirota (2012), showcasing the chemical versatility of this scaffold (Okuda, Tsuchie, & Hirota, 2012).
Physical Properties Analysis
The physical properties, including crystallinity and molecular packing, have been characterized for benzofuro[3,2-d]pyrimidine derivatives. Zhang, Liu, and Chen (2009) detailed the crystal structure, highlighting how intermolecular interactions influence the physical state of these compounds (Zhang, Liu, & Chen, 2009).
Chemical Properties Analysis
The chemical properties, particularly the reactivity and interaction with biological targets, are crucial for the application of benzofuro[3,2-d]pyrimidine derivatives as therapeutic agents. Studies have demonstrated their potential as dual inhibitors and antitumor agents, underscoring the chemical properties that facilitate these biological activities (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Wissenschaftliche Forschungsanwendungen
Bioactivity and Pharmaceutical Applications
Benzofuro[3,2-d]pyrimidine derivatives, including structures similar to 1-[1]benzofuro[3,2-d]pyrimidin-4-ylproline, are critical in pharmaceutical research due to their diverse bioactivities. These compounds are explored for their potential in antibiosis, anti-inflammatory, anticancer activities, inhibitors of platelet aggregation, and enhancers of long-term memory. Such derivatives are significant in synthesizing pharmaceuticals, showcasing a broad spectrum of therapeutic potentials (Xu Wei-ming, 2010).
Dual Inhibition for Antitumor Activities
Research has focused on designing and synthesizing compounds with dual inhibitory activities against key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial in DNA synthesis and repair pathways, making their inhibitors valuable as antitumor agents. For instance, compounds demonstrating potent inhibitory effects against both TS and DHFR exhibit significant antitumor activities, indicating the therapeutic potential of benzofuro[3,2-d]pyrimidine derivatives in cancer treatment (A. Gangjee et al., 2000).
Antimicrobial and Antifungal Applications
Some benzofuro[3,2-d]pyrimidine derivatives have been explored for their antimicrobial activities. These compounds are synthesized and evaluated for their efficacy against various microorganisms, indicating their potential in developing new antimicrobial agents. The antimicrobial activity testing of these compounds helps identify promising candidates for further development into drugs to combat microbial infections (M. A. Al-Haiza et al., 2003).
Chemical Synthesis and Methodological Advancements
The chemical synthesis of benzofuro[3,2-d]pyrimidine derivatives involves complex methodologies that contribute to the advancement of synthetic chemistry. These methodological advancements enable the creation of diverse compounds with potential applications in drug development and other areas of chemical research. Detailed studies on the synthesis routes and their optimization are crucial for expanding the availability of these compounds for further biological evaluation and application (Hong-Mei Wang et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
The benzofuro[3,2-d]pyrimidine core is an important heterocyclic moiety and has been considered as a template for drug discovery for many years . Future research could focus on exploring the potential biological activities of “1-1benzofuro[3,2-d]pyrimidin-4-ylproline” and its derivatives, as well as optimizing its synthesis process.
Eigenschaften
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15(20)10-5-3-7-18(10)14-13-12(16-8-17-14)9-4-1-2-6-11(9)21-13/h1-2,4,6,8,10H,3,5,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCGXYGEJFLVQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5524874.png)



![4-{(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5524892.png)
![4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5524898.png)
![N-(4-fluorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5524899.png)


![4-chloro-2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5524923.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5524950.png)